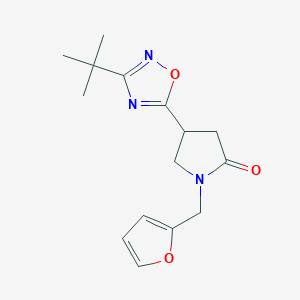

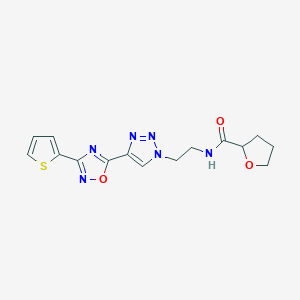

![molecular formula C9H15N3OS B2779017 [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine CAS No. 933748-62-0](/img/structure/B2779017.png)

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed . In these compounds, a methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine . The morpholine ring adopts a chair conformation . The molecular structure is stabilized by weak C–H···S hydrogen bonds in addition to C–H···π and π···π interactions .Scientific Research Applications

Inhibition of Phosphoinositide 3-Kinase

4-(1,3-Thiazol-2-yl)morpholine derivatives, including structures similar to 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This discovery provides a basis for developing new therapeutic agents targeting PI3K-dependent pathways in cancer and other diseases. The in vivo efficacy of these compounds demonstrates their potential utility in cancer treatment models, particularly in xenograft models of tumor growth (Alexander et al., 2008).

Antitubercular and Antifungal Activities

Research into morpholine derivatives has also led to the synthesis of compounds with significant antitubercular and antifungal activities. The study focused on the reaction of 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones, resulting in the production of various morpholin-4-ylmethyl derivatives. These compounds displayed promising antitubercular and antifungal properties, highlighting the potential for morpholine-based molecules in treating infectious diseases (Syed et al., 2013).

Structural and Spectral Analysis

The crystal structure and spectral analysis of a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, were reported, providing insights into the conformation and intermolecular interactions within these molecules. Such analyses are crucial for understanding the physical and chemical properties that contribute to the biological activity of morpholine derivatives (Franklin et al., 2011).

Synthesis and Biological Activity

The synthesis of new derivatives and their evaluation for biological activities, including antiradical and anti-inflammatory effects, has been a significant area of research. For example, new 5,6-dihydro-1,3-thiazin-4-one derivatives synthesized through a reaction involving morpholin-4-amine have shown high antiradical and anti-inflammatory activities. These findings underscore the therapeutic potential of morpholine-based compounds in treating conditions associated with oxidative stress and inflammation (Kulakov et al., 2015).

Antitumor Properties

The exploration of morpholine derivatives for anticancer applications has led to the identification of compounds with promising antitumor properties. Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides revealed that these molecules exhibit significant anticancer activities, making them potential candidates for new anticancer agents (Horishny et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, [2-(Morpholin-4-ylmethyl)phenyl]methanamine, indicates that it is considered hazardous . It can cause severe skin burns and eye damage, and is harmful if swallowed . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine is the H+,K±ATPase enzyme . This enzyme is a key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease .

Mode of Action

The compound interacts with the H+,K±ATPase enzyme at different pH levels . The interaction mechanism was studied by induced-fit docking, QM/MM optimization, and MM/GBSA binding free energy calculations of two forms (neutral and protonated form) of the compound . The binding free energy of the protonated form is higher than that of the neutral form of the compound, and the protonated form could be a powerful inhibitor of H+,K±ATPase .

Biochemical Pathways

The compound affects the biochemical pathway involving the H+,K±ATPase enzyme. This enzyme engages in 2K+/2H+/1ATP electroneutral ion exchange to generate a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell .

Pharmacokinetics

The compound’s interaction with its target enzyme at different ph levels suggests that its bioavailability may be influenced by the ph of the environment .

Result of Action

The compound’s action results in the inhibition of the H+,K±ATPase enzyme . This inhibition can potentially be used in the treatment of ulcer diseases .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s inhibition activity increases significantly as the pH value decreases .

properties

IUPAC Name |

[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c10-5-9-11-8(7-14-9)6-12-1-3-13-4-2-12/h7H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCXAKNUBFHQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

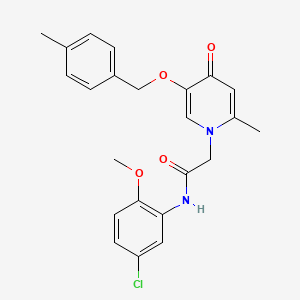

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)

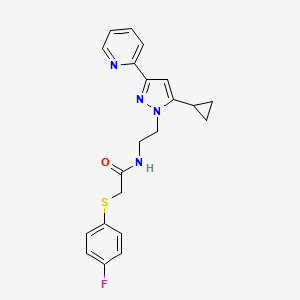

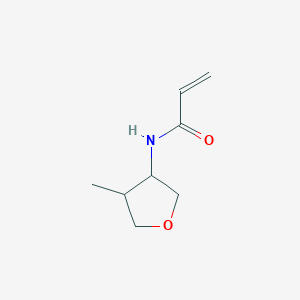

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)

![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)

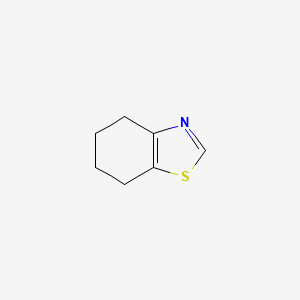

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778943.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2778948.png)

![2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one](/img/structure/B2778949.png)

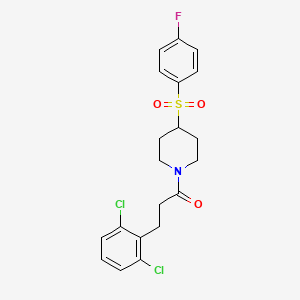

![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)